molecular formula C14H16Cl2N2OS B2469747 4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine CAS No. 721418-94-6

4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine

Cat. No. B2469747
CAS RN: 721418-94-6
M. Wt: 331.26
InChI Key: VGWKYSJIBOLPFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine is a useful research compound. Its molecular formula is C14H16Cl2N2OS and its molecular weight is 331.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antihypertensive and Cardiotropic Drug Research

A study conducted by Drapak et al. (2019) explored the potential of 4-aryl-N-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imines, a class of compounds similar to 4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-2,3-dihydro-1,3-thiazol-2-imine, for their antihypertensive and cardiotropic properties. The research involved synthesizing these compounds and conducting docking studies to identify potential inhibitors of the angiotensin II receptor, a key target in hypertension management. Pharmacological studies confirmed the presence of an antihypertensive effect in these compounds (Drapak et al., 2019).

Synthesis and Structural Analysis

D’hooghe et al. (2005) developed a new synthesis method for 3-arylmethyl-4-chloromethyl-2-imino-1,3-thiazolidines, closely related to the compound . The study detailed a ring transformation process and described the interconvertibility of the synthesized thiazolidines. This research contributes to the understanding of the synthetic pathways and structural characteristics of thiazol-imine derivatives (D’hooghe, Waterinckx, & de Kimpe, 2005).

Molecular Docking and Quantum Chemical Calculations

The molecular structure and spectroscopic data of compounds structurally similar to this compound have been analyzed by Viji et al. (2020) using DFT calculations and molecular docking. This study provides insights into the molecular parameters, charge transfer, and potential biological effects of these compounds (Viji et al., 2020).

Anticancer and Antimicrobial Activity Studies

Research by Viji et al. (2020) also covered the antimicrobial and anticancer activities of similar thiazol derivatives. The study combined quantum chemical methods with biological screening to evaluate the potential therapeutic uses of these compounds (Viji, Revathi, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Antidepressant Activity

A study by Yusuf, Khan, and Ahmed (2008) on 5-amino-1, 3, 4-thiadiazole-2-thiol imines, structurally related to the compound , revealed significant antidepressant activity. This study adds to the body of knowledge on the potential psychiatric applications of thiazol-imine derivatives (Yusuf, Khan, & Ahmed, 2008).

Cardioprotective Activity

Drapak et al. (2019) synthesized 2-arylimino-4-methyl-2,3-dihydro-1,3-thiazoles, which were evaluated for their cardioprotective activity. This research suggests the potential of thiazol-imine derivatives in developing new cardioprotective agents (Drapak et al., 2019).

Synthesis and Structural Characterization

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized thiazole derivatives, providing valuable information on the synthesis and molecular structure of compounds similar to this compound (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

properties

IUPAC Name

4-(chloromethyl)-N-(3-chlorophenyl)-3-(3-methoxypropyl)-1,3-thiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2OS/c1-19-7-3-6-18-13(9-15)10-20-14(18)17-12-5-2-4-11(16)8-12/h2,4-5,8,10H,3,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWKYSJIBOLPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=CSC1=NC2=CC(=CC=C2)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.